molecular formula C26H21N3O5S B2363436 N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 866873-59-8

N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2363436
CAS No.: 866873-59-8
M. Wt: 487.53
InChI Key: WJYAOHPRIVMIAC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C26H21N3O5S and its molecular weight is 487.53. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research highlights the synthesis of novel heterocyclic compounds derived from related structural frameworks, indicating the chemical versatility and potential for generating new pharmacologically active molecules. Such compounds are synthesized through reactions involving various precursors and conditions, leading to a diverse range of heterocycles with potential anti-inflammatory, analgesic, and antimicrobial activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

The synthesis and characterization of novel heterocyclic compounds bearing specific functional groups demonstrate significant antimicrobial activity. These activities are tested against various bacterial and fungal strains, offering a promising avenue for developing new antimicrobial agents (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Structural Analysis

Studies also delve into the crystal structure determination of related compounds, providing insights into the molecular conformation, interactions, and stability, which are crucial for understanding the chemical and biological properties of these molecules (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O5S/c1-32-20-13-12-16(14-21(20)33-2)27-22(30)15-35-26-28-23-18-10-6-7-11-19(18)34-24(23)25(31)29(26)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYAOHPRIVMIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)OC5=CC=CC=C53)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.